XBP1 mRNA Splicing Inhibition: IRE1a-IN-2 Demonstrates a Distinct Potency Window Compared to KIRA8 and 4μ8C
IRE1a-IN-2 inhibits XBP1 mRNA splicing with an IC50 exceeding 200 nM . In contrast, the allosteric modulator KIRA8 achieves an IC50 of 5.9 nM in a similar assay, representing an approximately 34-fold greater potency . The RNase inhibitor 4μ8C has reported IC50 values ranging from 60 nM to 6.8 μM depending on assay conditions . This places IRE1a-IN-2 in a distinct potency window, which can be advantageous for studies requiring a less potent, dose-escalating inhibitor.
| Evidence Dimension | Inhibition of XBP1 mRNA splicing |
|---|---|
| Target Compound Data | IC50 > 200 nM |
| Comparator Or Baseline | KIRA8: IC50 5.9 nM; 4μ8C: IC50 60 nM (or 6.8 μM) |
| Quantified Difference | IRE1a-IN-2 is approximately 34-fold less potent than KIRA8 and at least 3-fold less potent than 4μ8C (based on the 60 nM IC50). |
| Conditions | Cell-based or in vitro splicing assays |
Why This Matters
Procurement decisions should consider the experimental requirement for a less potent inhibitor to allow for dose-response studies or to avoid complete pathway shutdown.
